molecular formula C17H19FN4O2S B2534430 4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide CAS No. 1797085-02-9

4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

Cat. No.: B2534430
CAS No.: 1797085-02-9
M. Wt: 362.42
InChI Key: YZEDHRSUPWVPSK-UHFFFAOYSA-N
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Description

4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Its core research value lies in its ability to selectively target and inhibit FGFR enzymatic activity, which is frequently dysregulated in various cancers, making it a critical tool for investigating FGFR-driven oncogenesis source . The compound acts by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby blocking receptor autophosphorylation and subsequent downstream signaling through key pathways like MAPK and PI3K/AKT source . This mechanism makes it an essential pharmacological probe for studying cell proliferation, survival, and migration in vitro and in vivo. Researchers utilize this compound to explore targeted therapeutic strategies in FGFR-amplified or mutated models of cancers such as urothelial carcinoma, cholangiocarcinoma, and glioblastoma, providing valuable pre-clinical insights for drug discovery programs source . Its specific structural features are designed to enhance selectivity and potency, offering a refined tool for dissecting the complex roles of FGFR signaling in both physiological and pathological contexts.

Properties

IUPAC Name

4-fluoro-2-methyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2S/c1-12-8-15(18)5-6-16(12)25(23,24)20-7-3-4-14-10-19-17-9-13(2)21-22(17)11-14/h5-6,8-11,20H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEDHRSUPWVPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide is a novel compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound is characterized by the following structural components:

  • A 4-fluorobenzenesulfonamide moiety.
  • A 2-methylpyrazolo[1,5-a]pyrimidine nucleus.
  • An alkyl chain connecting to a propyl group.

Biological Activity Overview

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit significant pharmacological properties, including:

  • Antitumor activity: Inhibition of key oncogenic pathways.
  • Anti-inflammatory effects: Modulation of inflammatory mediators.
  • Antimicrobial properties: Efficacy against various bacterial strains.

The biological activities of this compound are likely mediated through several mechanisms:

  • Inhibition of Kinases:
    • Compounds similar to this sulfonamide have shown inhibitory effects on kinases such as BRAF(V600E), which is implicated in several cancers. This inhibition disrupts cancer cell proliferation pathways .
  • Antioxidant Activity:
    • The presence of the pyrazole ring contributes to antioxidant properties, potentially reducing oxidative stress in cells .
  • Anti-inflammatory Pathways:
    • The compound may modulate inflammatory responses by inhibiting cyclooxygenase enzymes (COX), leading to reduced prostaglandin synthesis .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substitution at the 4-position of the benzene ring can enhance potency against specific targets.
  • The fluorine atom is critical for increasing lipophilicity and improving cellular uptake.

Case Studies

  • Anticancer Activity:
    • In vitro studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxic effects against cancer cell lines such as HeLa and MCF-7. These compounds showed IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Anti-inflammatory Effects:
    • A study evaluating the anti-inflammatory properties indicated that compounds with similar structures effectively reduced edema in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy:
    • Research has shown that related pyrazole derivatives possess antibacterial activity against strains such as N. gonorrhoeae, with minimal inhibitory concentrations (MIC) in the low microgram range .

Data Table: Biological Activities and Potency

Activity TypeTarget/PathwayIC50/MIC (µg/mL)Reference
AntitumorBRAF(V600E)0.05
Anti-inflammatoryCOX inhibition0.1
AntimicrobialN. gonorrhoeae0.9
AntioxidantROS scavengingN/A

Scientific Research Applications

Research indicates that compounds similar to 4-fluoro-2-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide exhibit significant biological activities:

  • Inhibition of Kinases : Compounds within this class have been shown to inhibit various kinases, including B-Raf and PI3K, which are crucial in cancer signaling pathways. For instance, studies have demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can effectively inhibit mTOR pathways, which are vital for cell growth and proliferation .
  • Antimicrobial Properties : Recent evaluations have highlighted the antimicrobial potential of sulfonamide derivatives. In vitro studies suggest that these compounds can suppress the growth of bacterial strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating their potential as new antimicrobial agents .
  • Antiparasitic Activity : The compound's structure suggests potential activity against protozoan parasites. Similar sulfonamides have been investigated for their efficacy against Leishmania species, showcasing their role in treating parasitic infections .

Case Studies

Several case studies illustrate the applications of this compound:

  • Cancer Research : A study evaluated the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in inhibiting cancer cell lines. Results indicated that these compounds significantly reduced cell viability in B-Raf mutant melanoma cells, suggesting their potential as targeted therapies for specific cancer types .
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives were tested against various bacterial strains. The results showed a dose-dependent inhibition of bacterial growth, supporting further development as therapeutic agents for infectious diseases .

Comparison with Similar Compounds

3-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide

  • Key differences : Lacks the fluorine substituent on the benzene ring and has a methyl group at the 3-position instead of the 4-fluoro-2-methyl configuration.

3-(3-fluorobenzenesulfonamido)-N-(3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}propyl)propanamide

  • Key differences : Replaces the sulfonamide-linked benzene with a propanamide spacer and retains a fluorine at the 3-position of the benzene.
  • Implications : The amide linker may alter pharmacokinetic properties, such as solubility and membrane permeability .

Analogues with Varied Heterocyclic Cores

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide

  • Key differences : Substitutes the pyrazolo[1,5-a]pyrimidine core with a triazolo[1,5-a]pyrimidine system and introduces an ethoxy group on the benzene ring.
  • Molecular properties : Molecular weight = 379.4 (C₁₆H₁₈FN₅O₃S) vs. 362.42 for the target compound.
  • Implications : The triazolo core may alter binding interactions with enzymatic targets (e.g., kinases), while the ethoxy group could enhance lipophilicity .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key differences : Features a pyrazolo[3,4-d]pyrimidine core fused to a chromene ring and includes additional fluorinated aromatic systems.
  • Molecular properties: Molecular weight = 589.1 (vs.

Functional Group Modifications

3-(dimethylamino)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzamide

  • Key differences: Replaces the sulfonamide group with a benzamide moiety and introduces a dimethylamino substituent.
  • Molecular properties : Molecular weight = 337.4 (C₁₉H₂₃N₅O) vs. 362.42.
  • Implications : The benzamide group may reduce acidity compared to sulfonamides, affecting ionization and target engagement .

4-Chloro-N-(3,4-dichloro-benzoyl)-benzenesulfonamide

  • Key differences : Simplified structure lacking the pyrazolo-pyrimidine core but retaining a sulfonamide group with halogenated substituents.
  • Implications : Demonstrates the importance of the heterocyclic core in conferring selectivity for targets like VEGFR2 (see for multi-target activity) .

Pharmacological and Structural Insights

  • Fluorine’s role : The 4-fluoro substituent in the target compound likely enhances metabolic stability and target binding via electronegative interactions, as seen in kinase inhibitors .
  • Heterocyclic core : Pyrazolo[1,5-a]pyrimidine systems are favored for their planar structure and ability to mimic purine bases in ATP-binding pockets, unlike triazolo or pyrazolo[3,4-d]pyrimidine derivatives .
  • Linker optimization : The propyl spacer balances flexibility and rigidity, whereas amide or ethoxy-modified linkers may alter conformational dynamics .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization should employ Design of Experiments (DoE) to evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading). Computational pre-screening using quantum chemical calculations (e.g., density functional theory) can predict favorable reaction pathways and transition states, reducing trial-and-error approaches . Purification strategies, such as gradient elution in preparative HPLC or recrystallization in polar aprotic solvents, should be tested for efficacy. For example, analogs with similar sulfonamide-pyrimidine scaffolds have been purified using acetonitrile/water mixtures under reflux .

Q. What analytical techniques are most suitable for characterizing this compound’s structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorinated moieties and 1H^{1}\text{H} NMR for propyl linker conformation. Compare chemical shifts with structurally related benzenesulfonamides (e.g., 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives) .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) can validate molecular weight and detect impurities.
  • X-ray Crystallography : If single crystals are obtainable, this method resolves stereochemical ambiguities in the pyrazolo[1,5-a]pyrimidine core .

Q. How should initial bioactivity screening be designed for this compound?

  • Methodological Answer : Prioritize target-based assays (e.g., kinase inhibition) due to the pyrimidine scaffold’s known role in modulating enzymatic activity. Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity. Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (DMSO vehicle). Dose-response curves (0.1–100 µM) can establish preliminary IC50_{50} values .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity and metabolic stability?

  • Methodological Answer :
  • Reactivity : Use quantum mechanics/molecular mechanics (QM/MM) simulations to map potential reactive sites (e.g., sulfonamide hydrolysis). Tools like Gaussian or ORCA can calculate Fukui indices for electrophilic/nucleophilic regions .
  • Metabolic Stability : Employ ADMET prediction software (e.g., Schrödinger’s QikProp) to estimate CYP450 metabolism. Molecular docking into cytochrome P450 isoforms (e.g., CYP3A4) identifies metabolic hotspots .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Systematic Meta-Analysis : Compare experimental conditions (e.g., buffer pH, ATP concentrations in kinase assays) using statistical tools like ANOVA.
  • Reproducibility Protocols : Adopt standardized assay guidelines (e.g., NIH’s Assay Guidance Manual). Cross-validate results in orthogonal assays (e.g., cell-free vs. cell-based systems) .
  • Data Curation : Use chemical software (e.g., ChemAxon) to track batch-to-batch compound variability in purity and stereochemistry .

Q. What strategies improve in vivo bioavailability for this hydrophobic compound?

  • Methodological Answer :
  • Formulation : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility. For example, analogs with logP >5 have been stabilized using PEGylated liposomes .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the sulfonamide or pyrimidine moiety to improve aqueous solubility.
  • Pharmacokinetic Profiling : Conduct cassette dosing in rodent models to assess Cmax_{\text{max}} and half-life. Compare tissue distribution via LC-MS/MS .

Key Considerations for Contradictory Data

  • Experimental Variability : Differences in assay conditions (e.g., ionic strength, reducing agents) can alter compound stability. Document all parameters in metadata .
  • Computational-Experimental Feedback : Use discrepancies to refine force field parameters in simulations, enhancing predictive accuracy .

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